3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methyl-7-indolyl]-N-[(4,5-dichloro-2-thiophenyl)sulfonyl]-2-propenamide
Description
Overview of Prostaglandin (B15479496) Receptors and Their Physiological RolesProstaglandins (PGs) are a group of physiologically active lipid compounds, classified as eicosanoids, which are derived enzymatically from the fatty acid arachidonic acidwikipedia.orgnih.govahajournals.orgnih.gov. These molecules act as powerful, locally-acting autocrine or paracrine factors, mediating diverse hormone-like effects in nearly every human tissuewikipedia.orgnih.govnih.govphysiology.org. Prostaglandins are involved in a wide array of physiological processes, including the regulation of blood pressure, inflammation, pain perception, smooth muscle contraction, and platelet aggregationwikipedia.orgahajournals.orgnih.govresearchgate.netslideshare.net.
Their diverse actions are mediated through specific G-protein coupled receptors (GPCRs) located on cell surfaces wikipedia.orgahajournals.orgnih.govnih.govresearchgate.net. There are currently ten known prostaglandin receptors, termed DP1-2, EP1-4, FP, IP1-2, and TP, each binding to a corresponding prostaglandin (e.g., DP receptors bind to PGD2) wikipedia.orgahajournals.orgnih.govresearchgate.net. The specific physiological outcome of prostaglandin binding is determined by the receptor type and its associated G-protein coupling, which can activate or inhibit various intracellular signaling pathways, such as the adenylate cyclase and phospholipase C pathways wikipedia.orgnih.govnih.govnih.gov.
The Prostaglandin E2 (PGE2) EP3 Receptor in Biological SystemsProstaglandin E2 (PGE2) is a prominent prostanoid that exerts its biological effects through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4ahajournals.orgwikipedia.orgphysiology.orgoup.com. The EP3 receptor, encoded by the human gene PTGER3, is a 53 kDa protein implicated in various physiological and pathological responseswikipedia.org.
The EP3 receptor's signaling pathway typically involves coupling to Gαi proteins, leading to the inhibition of intracellular cyclic adenosine (B11128) monophosphate (cAMP) production by inhibiting adenylate cyclase physiology.orgoup.comnih.gov. In contrast, EP2 and EP4 receptors primarily couple to Gαs, increasing cAMP levels, while EP1 couples to Gαq, raising intracellular Ca2+ concentrations ahajournals.orgphysiology.orgoup.com. This diversity in G-protein coupling contributes to the varied and sometimes opposing effects of PGE2 across different tissues wikipedia.orgresearchgate.net.
On blood platelets, activation of EP3 receptors enhances their aggregation, degranulation, and pro-clotting responsiveness to various physiological and pathological stimuli, including thrombin and components of atherosclerotic plaques wikipedia.orgresearchgate.netnih.gov. The EP3 receptor is considered the predominant PGE2 receptor on platelets due to its higher affinity for PGE2 compared to EP2/4, leading to a net pro-aggregatory effect in many contexts nih.govpace-cme.orgoup.comahajournals.org. The EP3 receptor has also been implicated in uterine contraction, inhibition of gastric acid secretion, and potentiation of platelet aggregation nih.gov.
Research Rationale for EP3 Receptor Antagonism in Thrombotic ProcessesThrombosis, particularly arterial thrombosis, is a major pathological event underlying conditions such as myocardial infarction and ischemic strokenih.govdecode.com. Current antiplatelet therapies, while effective, often carry a significant risk of bleeding due to their broad inhibition of platelet activitynih.govdecode.comoup.com. This highlights a substantial unmet medical need for antithrombotic agents that can prevent pathological clot formation without compromising physiological hemostasisnih.govpace-cme.orgdecode.comoup.comdrugbank.comnih.govresearchgate.net.
Research has identified the EP3 receptor as a rational target for anti-thrombotic therapy nih.govpace-cme.org. Atherosclerotic plaques, which are inflammatory lesions, produce significant amounts of prostaglandin E2 (PGE2) pace-cme.orgoup.com. This locally produced PGE2 activates the EP3 receptor on platelets, thereby aggravating atherothrombosis researchgate.netnih.govpace-cme.orgoup.com. Studies have shown that blocking the EP3 receptor can prevent blood clotting without altering hemostasis or blood loss in mice and human volunteers wikipedia.orgnih.govpace-cme.orgoup.com. This suggests a "platelet EP3 paradigm," where the PGE2/EP3 pathway facilitates atherothrombosis but is not critically involved in normal hemostasis nih.govoup.com. This distinct mechanism offers a potential avenue for developing antiplatelet agents with a reduced bleeding risk compared to conventional drugs like aspirin (B1665792) and P2Y12 antagonists decode.comoup.comdrugbank.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methylindol-7-yl]-N-(4,5-dichlorothiophen-2-yl)sulfonylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl4FN2O3S2/c1-12-10-30(11-14-2-4-15(24)7-18(14)25)22-13(6-16(28)8-17(12)22)3-5-20(31)29-35(32,33)21-9-19(26)23(27)34-21/h2-10H,11H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBTVZNKWXWKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C(C=C(C=C12)F)C=CC(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl)CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl4FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722748 | |
| Record name | 3-{1-[(2,4-Dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl}-N-(4,5-dichlorothiophene-2-sulfonyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861238-35-9 | |
| Record name | 3-{1-[(2,4-Dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl}-N-(4,5-dichlorothiophene-2-sulfonyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of Dg 041 Action
EP3 Receptor Antagonism by DG-041
DG-041 functions as a high-affinity antagonist of the EP3 receptor, effectively counteracting the effects of its natural ligand, PGE2 lipidmaps.orgwikidata.orgcenmed.comciteab.comresearchgate.net.
DG-041 exhibits high affinity for the EP3 receptor. In binding assays, it demonstrates an IC50 of 4.6 nM for the human EP3 receptor, and in functional FLIPR assays, an IC50 of 8.1 nM wikidata.orgcenmed.comciteab.com. Studies on the mouse EP3 receptor have reported an apparent affinity constant (pKi) of 9.2 ± 0.1 and a pIC50 of 8.7 ± 0.1 lipidmaps.orgresearchgate.net. Schild analysis further characterized DG-041 as a high-affinity, functional antagonist of the mouse EP3γ receptor with a pKD of 10.85 lipidmaps.orgresearchgate.net. The kinetics of DG-041 binding to the human EP3 receptor are described as slow and tight, suggesting that it behaves as a pseudo-irreversible ligand over the typical duration of in vitro binding assays lipidmaps.orgresearchgate.net. DG-041 competes with [3H]PGE2 for binding sites on EP3 receptors, as observed in competitive radioligand binding assays using HEK293 cell membranes overexpressing mouse EP3 receptors lipidmaps.org.
Table 1: DG-041 Ligand Binding Affinity and Potency
| Receptor (Species) | Assay Type | Parameter | Value | Reference |
| Human EP3 | Binding | IC50 | 4.6 nM | wikidata.orgcenmed.comciteab.com |
| Human EP3 | FLIPR | IC50 | 8.1 nM | wikidata.orgcenmed.comciteab.com |
| Mouse EP3 | Binding | pKi | 9.2 ± 0.1 | lipidmaps.orgresearchgate.net |
| Mouse EP3 | Functional | pIC50 | 8.7 ± 0.1 | lipidmaps.orgresearchgate.net |
| Mouse EP3γ | Schild | pKD | 10.85 | lipidmaps.orgresearchgate.net |
(Note: This is a static representation of a data table. In an interactive format, values might be sortable or filterable.)
DG-041 demonstrates significant selectivity for the EP3 receptor over other prostanoid receptor subtypes. It exhibits at least 1000-fold selectivity for the EP3 subtype wikipedia.orgnih.gov. In calcium mobilization assays, DG-041 showed IC50 values of 131 nM for DP1, 486 nM for EP1, and 742 nM for TP receptors, indicating considerably lower potency at these receptors compared to EP3 wikidata.orgmedchemexpress.com. Furthermore, DG-041 displayed IC50 values greater than 10,000 nM for EP2, EP4, IP, FP, and DP2/CRTH2 receptors, underscoring its high specificity for EP3 medchemexpress.com.
Table 2: DG-041 Receptor Selectivity (IC50 values in calcium mobilization assays)
| Receptor Subtype | IC50 (nM) | Reference |
| EP3 | 8.1 | wikidata.orgmedchemexpress.com |
| DP1 | 131 | wikidata.orgmedchemexpress.com |
| EP1 | 486 | wikidata.orgmedchemexpress.com |
| TP | 742 | wikidata.orgmedchemexpress.com |
| EP2 | >10,000 | medchemexpress.com |
| EP4 | >10,000 | medchemexpress.com |
| IP | >10,000 | medchemexpress.com |
| FP | >10,000 | medchemexpress.com |
| DP2/CRTH2 | >10,000 | medchemexpress.com |
(Note: This is a static representation of a data table. In an interactive format, values might be sortable or filterable.)
Intracellular Signaling Cascades Modulated by DG-041
The EP3 receptor is a G protein-coupled receptor primarily linked to Gi/o proteins, which upon activation, typically lead to an inhibition of adenylate cyclase activity and a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels wikipedia.orgresearchgate.netnih.govwikipedia.orginvivochem.cn. DG-041, as an EP3 antagonist, interrupts these signaling pathways.
DG-041 effectively antagonizes the EP3 receptor-mediated inhibition of adenylate cyclase activity wikipedia.org. For instance, the selective EP3 agonist sulprostone (B1662612) enhances platelet aggregation and inhibits adenylate cyclase wikipedia.org. DG-041 counteracts these effects, preventing the sulprostone-induced inhibition of adenylate cyclase, as measured by the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) wikipedia.org. This action of DG-041 prevents the decrease in intracellular cAMP levels that would otherwise occur upon EP3 activation. However, in certain contexts, such as in β-cells compensating for obesity, DG-041 has been observed to have no effect on basal cAMP levels, suggesting that its impact on adenylate cyclase activity is primarily through antagonizing EP3 activation rather than directly modulating basal enzyme activity.
Activation of the EP3 receptor can lead to increased intracellular calcium (Ca2+) mobilization wikipedia.orgwikipedia.orginvivochem.cn. DG-041 modulates intracellular calcium levels by antagonizing this EP3-mediated effect wikipedia.org. For example, DG-041 has been shown to attenuate Angiotensin II-evoked intracellular Ca2+ increases in vascular smooth muscle cells (VSMCs), whereas the EP3 agonist sulprostone enhances it wikipedia.orginvivochem.cn. In mouse adrenal chromaffin cells, DG-041 completely blocked the inhibition of voltage-gated Ca2+ channel currents (ICa) produced by PGE2, indicating that it prevents PGE2-mediated calcium modulation.
The EP3 receptor is a Gi/o-coupled GPCR wikipedia.orgresearchgate.netnih.govwikipedia.orginvivochem.cn. Upon agonist binding, the EP3 receptor activates Gi/o proteins, leading to the dissociation of the heterotrimer into Gα-GTP and Gβγ subunits. The Gαi subunit then inhibits adenylate cyclase, resulting in decreased cAMP wikipedia.orgresearchgate.netwikipedia.orginvivochem.cn. DG-041, by acting as an antagonist, interrupts this Gi/o signaling pathway, thereby preventing the downstream effects of EP3 activation, such as the inhibition of adenylate cyclase and the subsequent reduction in cAMP wikipedia.org. Furthermore, the EP3 receptor has been implicated in mobilizing intracellular calcium, potentially through other G protein pathways or direct modulation of ion channels wikipedia.orginvivochem.cn. DG-041's ability to attenuate Angiotensin II-stimulated phosphorylation of myosin light chain 20 (MLC20) and myosin phosphatase target subunit 1 (MYPT1), and its suppression of Rho guanine (B1146940) nucleotide exchange factor (GEF) 1 (Arhgef-1), suggests its involvement in modulating G12/13 pathways that influence calcium sensitivity and vascular smooth muscle contractility wikipedia.orginvivochem.cn.
DG-041 Effects on Platelet Cellular Responses
DG-041 exerts profound effects on various aspects of platelet cellular responses, primarily through its antagonism of the EP3 receptor. These effects contribute to its antiplatelet activity.
Inhibition of Platelet Aggregation Mechanisms
DG-041 effectively inhibits platelet aggregation induced by various agonists. Studies have shown that DG-041 at a concentration of 1 µM inhibits both collagen- and PGE2-induced platelet aggregation in isolated rat platelets fishersci.commedchemexpress.com. Furthermore, ex vivo studies in rat platelet-rich plasma demonstrated that DG-041, at doses of 10 or 100 mg/kg, also inhibited collagen- and PGE2-induced platelet aggregation fishersci.commedchemexpress.com.
In human platelet-rich plasma or whole blood, DG-041 has been observed to antagonize the enhancement of aggregation induced by the selective EP3 agonist sulprostone. Sulprostone is known to enhance aggregation triggered by a range of primary agonists, including collagen, thrombin receptor-activating peptide (TRAP), platelet activating factor (PAF), U-46619 (a thromboxane (B8750289) A2 mimetic), serotonin, and adenosine diphosphate (B83284) (ADP). DG-041, when used alone, partially inhibited platelet function in vitro and ex vivo.
Attenuation of P-selectin Expression on Platelet Surfaces
P-selectin expression on the platelet surface is a critical marker of platelet activation and plays a role in platelet-leukocyte interactions. DG-041 has been shown to attenuate this process. Specifically, DG-041 at a concentration of 3 µM inhibits P-selectin expression induced by the TP receptor agonist U-46619 in isolated and washed human platelets fishersci.commedchemexpress.com. Additionally, sulprostone, by activating EP3, enhances P-selectin expression and platelet-leukocyte conjugate formation, effects which are subsequently antagonized by DG-041.
Interaction with Other Platelet Activation Pathways (e.g., P2Y12, Thromboxane A2)
DG-041 demonstrates a beneficial interaction with other established antiplatelet pathways. It has been observed to potentiate platelet function inhibition even in the presence of aspirin (B1665792) and/or AR-C69931 (a P2Y12 antagonist). A significant finding is that PGE2 can re-sensitize platelets to agonists, even when the P2Y12 receptor has been blocked by clopidogrel (B1663587), and this re-sensitization effect is inhibited by DG-041. This indicates that DG-041 can enhance the anti-thrombotic effect of P2Y12 blockade without further increasing bleeding times. Furthermore, DG-041 remained effective in inhibiting platelet function even when used in conjunction with a P2Y12 antagonist and aspirin.
Regarding the Thromboxane A2 (TXA2) pathway, DG-041 antagonizes the enhanced aggregation induced by the TXA2 mimetic U-46619 when sulprostone is present. This highlights DG-041's ability to interfere with EP3-mediated pro-aggregatory signals that might otherwise cooperate with TXA2-driven platelet activation.
Potentiation of Pro-Aggregatory versus Anti-Aggregatory Prostaglandin (B15479496) Effects
The role of PGE2 in platelet aggregation is complex, as its effect is dependent on the specific agonist and concentration, owing to both pro-aggregatory effects mediated via the EP3 receptor and anti-aggregatory effects mediated by other prostaglandin receptors. DG-041 plays a crucial role in modulating this balance. By specifically inhibiting the pro-aggregatory effect channeled through EP3 stimulation, DG-041 effectively potentiates the protective, anti-aggregatory effects of PGE2 on platelet aggregation.
Mechanistically, EP3 activation is known to decrease cyclic AMP (cAMP) content within platelets and enhance Ca2+ mobilization, both of which contribute to platelet activation. DG-041, as an EP3 antagonist, counteracts these intracellular events. Sulprostone, an EP3 agonist, inhibits adenylate cyclase (leading to decreased cAMP) and enhances Ca2+ mobilization, and DG-041 antagonizes these sulprostone-induced effects. This mechanism of action underscores how DG-041 shifts the prostaglandin signaling balance towards an anti-aggregatory state.
Preclinical in Vitro Pharmacological Characterization of Dg 041
Species-Specific Inhibitory Effects of DG-041 on Platelet Function
DG-041 has demonstrated inhibitory effects on platelet function across multiple species, highlighting its broad applicability in preclinical models.
Human Platelet Studies
In human platelet studies, DG-041 has shown significant inhibitory effects on platelet aggregation and activation. It potently inhibits PGE2 facilitation of platelet aggregation fishersci.atwikipedia.orgcohlife.org. Specifically, DG-041 antagonized the pro-aggregatory effects of sulprostone (B1662612) on human platelet function nih.gov. In healthy volunteers, DG-041 abrogated ex vivo platelet aggregation induced by sub-threshold collagen in the presence of 10-6 M PGE2 scribd.com. Furthermore, DG-041 (at 3 µM) inhibited P-selectin expression induced by the thromboxane (B8750289) A2 (TXA2) receptor agonist U-46619 in isolated and washed human platelets wikipedia.orgguidetopharmacology.org. In vitro studies using human whole blood demonstrated that DG-041 alone partially inhibited platelet function when stimulated with U46619 in combination with sulprostone or PGE2 wikipedia.org. DG-041 has also been shown to inhibit human platelet aggregation induced by PGE2 in a dose-dependent manner tocris.comguidetoimmunopharmacology.orguni.lu.
Rodent Platelet Studies (e.g., Rat, Mouse)
DG-041's inhibitory effects extend to rodent platelets. It inhibited the potentiation of PGE2-induced platelet aggregation in both rat and mouse platelets nih.gov. In isolated rat platelets, DG-041 (1 µM) effectively inhibited collagen- and PGE2-induced platelet aggregation wikipedia.orgguidetopharmacology.org. Ex vivo studies in rat platelet-rich plasma also confirmed that DG-041 (at 10 or 100 mg/kg) inhibited collagen- and PGE2-induced platelet aggregation wikipedia.orgguidetopharmacology.org.
Agonist-Induced Platelet Activation Inhibition Studies
DG-041's primary mechanism of action involves antagonizing the EP3 receptor, which plays a role in potentiating platelet activation induced by various agonists.
Responses to EP3 Agonists (e.g., Sulprostone, PGE2)
DG-041 is a selective EP3 receptor antagonist with reported IC50 values of 4.6 nM and 8.1 nM in binding and FLIPR assays, respectively fishersci.atwikipedia.orgguidetopharmacology.orgcohlife.org. It effectively antagonizes the pro-aggregatory effects of sulprostone, a selective EP3 agonist, on platelet function nih.gov. DG-041 also inhibits the facilitation of platelet aggregation induced by PGE2, which can exert pro-aggregatory effects via EP3 stimulation fishersci.atwikipedia.orgcohlife.orgnih.govtocris.comguidetoimmunopharmacology.org. The ability of DG-041 to convert PGE2 non-responders to full responders in U46619-induced aggregation, by overcoming the predominant EP3-mediated response, highlights its role in modulating PGE2's complex effects on platelets.
Table 1: In Vitro Receptor Selectivity and Potency of DG-041
| Receptor | IC50 (nM) | Assay Type | Reference |
| EP3 | 4.6 | Binding | fishersci.atwikipedia.orgcohlife.org |
| EP3 | 8.1 | FLIPR | fishersci.atwikipedia.orgguidetopharmacology.org |
| DP1 | 131 | Calcium Mobilization | fishersci.atwikipedia.orgguidetopharmacology.org |
| EP1 | 486 | Calcium Mobilization | fishersci.atwikipedia.orgguidetopharmacology.org |
| TP | 742 | Calcium Mobilization | fishersci.atwikipedia.orgguidetopharmacology.org |
| EP2, EP4, IP, FP, DP2/CRTH2 | >10,000 | Calcium Mobilization | wikipedia.orgguidetopharmacology.org |
Responses to Other Platelet Agonists (e.g., Collagen, U46619)
Beyond EP3-specific agonists, DG-041 has demonstrated inhibitory effects on platelet aggregation induced by other common agonists. It inhibits collagen-induced platelet aggregation in human platelet-rich plasma fishersci.at. In isolated rat platelets, DG-041 (1 µM) inhibits collagen-induced platelet aggregation wikipedia.orgguidetopharmacology.org. Furthermore, DG-041 (3 µM) inhibits P-selectin expression induced by the TP receptor agonist U-46619 in isolated and washed human platelets wikipedia.orgguidetopharmacology.org. DG-041 also inhibited U46619-induced platelet aggregation and P-selectin expression in the presence of PGE2 or sulprostone in human platelets citeab.com.
Synergy and Combination Studies of DG-041 with Other Antiplatelet Agents in Vitro
Preclinical in vitro studies have explored the potential for DG-041 to act synergistically with other antiplatelet agents. DG-041 potentiated the protective effects of PGE2 on platelet aggregation by inhibiting the pro-aggregatory effect via EP3 stimulation, and this effect remained even in the presence of aspirin (B1665792) and/or the P2Y12 antagonist AR-C69931 (cangrelor) nih.govnih.gov. In human whole blood, the addition of both DG-041 (3 µM) and the P2Y12 antagonist cangrelor (B105443) (1 µM) provided significantly greater inhibition of platelet function compared to either agent alone, when stimulated with U46619 in combination with sulprostone or PGE2 wikipedia.org. This suggests that DG-041's EP3 receptor blockade provides an additional inhibitory effect on platelet function, distinct from and complementary to P2Y12 blockade wikipedia.orgzhanggroup.org. DG-041 has been shown to enhance the antiplatelet effects of clopidogrel (B1663587) and cangrelor, as well as iloprost (B1671730) and forskolin (B1673556) in human platelets ex vivo nih.gov.
Table 2: In Vitro/Ex Vivo Platelet Inhibition by DG-041 and Combinations
| Species | Agonist(s) | DG-041 Concentration/Dose | Effect | Combination Agent(s) | Reference |
| Human | PGE2 | Potent inhibition | Inhibits PGE2 facilitation of aggregation | - | fishersci.atwikipedia.orgcohlife.org |
| Human | Sulprostone | Antagonizes effects | Antagonizes pro-aggregatory effects on platelet function | - | nih.gov |
| Human | Collagen + PGE2 | Abrogated aggregation | Abrogated ex vivo aggregation | - | scribd.com |
| Human | U46619 + Sulprostone/PGE2 | 3 µM | Partial inhibition of platelet function | - | wikipedia.org |
| Human | U46619 | 3 µM | Inhibits P-selectin expression | - | wikipedia.orgguidetopharmacology.org |
| Human | U46619 + Sulprostone/PGE2 | 3 µM | Significantly greater inhibition | Cangrelor (1 µM) | wikipedia.org |
| Human | Various (ADP, TXA2, Thrombin, Collagen) | - | Enhanced antiplatelet effects | Clopidogrel, Cangrelor, Iloprost, Forskolin | nih.gov |
| Rat | Collagen + PGE2 | 1 µM | Inhibits platelet aggregation | - | wikipedia.orgguidetopharmacology.org |
| Rat | PGE2 | Potentiation inhibited | Inhibited PGE2-potentiated aggregation | - | nih.gov |
| Mouse | PGE2 | Potentiation inhibited | Inhibited PGE2-potentiated aggregation | - | nih.gov |
Advanced Preclinical in Vivo Studies and Pathophysiological Models
Models of Thrombosis and Atherothrombosis
DG-041 has demonstrated efficacy in several models designed to mimic thrombotic and atherothrombotic conditions, primarily by antagonizing the EP3 receptor which is activated by PGE2, a pro-thrombotic mediator produced in atherosclerotic plaques oup.comnih.govresearchgate.netpace-cme.orgoup.comkarger.com.
In murine models, DG-041 effectively reduced thrombosis induced by local delivery of arachidonic acid (AA) or ferric chloride (FeCl3) on healthy carotid arteries oup.comnih.govresearchgate.netoup.comahajournals.org. These models are widely used to study arterial thrombosis. For instance, DG-041 inhibited thrombosis in vivo when AA or ferric chloride were superfused on carotid arteries oup.comoup.com.
In a study investigating the combination therapy with clopidogrel (B1663587) in an AA-induced thrombosis model, DG-041 further decreased thrombotic scores.
Table 1: Effect of DG-041 on Thrombotic Scores in AA-Induced Carotid Thrombosis Model
| Treatment Group | Thrombotic Score (x 10⁵ pixels/min) | Number of Mice (n) |
| Control | 10.72 ± 2.46 | 14 |
| Clopidogrel + DG-041 | 3.12 ± 1.13 | 13 |
*Data derived from oup.com.
DG-041 significantly reduced thrombosis triggered by scratching the luminal surface of atherosclerotic plaques in Apoe⁻/⁻ carotid arteries in mice oup.comnih.govresearchgate.netoup.comahajournals.org. This model directly assesses the compound's ability to mitigate atherothrombosis, a process where thrombi form on ruptured atherosclerotic plaques. The reduction in fluorescent atherothrombosis was striking in DG-041 treated mice compared to controls.
Table 2: Effect of DG-041 on Fluorescent Atherothrombosis in Apoe⁻/⁻ Mice
| Treatment Group | Fluorescent Atherothrombosis (x 10⁵ pixels/min) | Number of Mice (n) |
| Control | 1.80 ± 0.60 | 13 |
| DG-041 | 0.02 ± 0.01 | 12 |
*Data derived from oup.comoup.comahajournals.org.
Studies have also shown that blocking the EP3 receptor with DG-041 reduced murine pulmonary embolism oup.comnih.govresearchgate.netoup.com. This suggests a broader antithrombotic potential beyond arterial thrombosis.
EP3 Receptor Antagonism in Metabolic Regulation Research
Beyond its antithrombotic effects, DG-041's role as an EP3 receptor antagonist has been explored in the context of metabolic regulation, particularly in models related to obesity and hyperglycemia.
Hyperglycemia, a hallmark of diabetes, is associated with increased atherothrombotic complications ahajournals.orgnih.govpatsnap.com. Research indicates that hyperglycemia-induced endothelial YAP activation exacerbates platelet activation and arterial thrombus formation through the PGE2/EP3 signaling pathway ahajournals.orgnih.govpatsnap.com. Oral administration of DG-041 was found to reverse the hyperactivity of platelets and delay thrombus formation in both endothelial cell-specific YAP-overexpressing mice and hyperglycemic mice ahajournals.orgnih.govpatsnap.com. Importantly, DG-041 treatment did not affect fasting blood glucose levels, glucose tolerance, or plasma insulin (B600854) levels in hyperglycemic mice ahajournals.org. The compound also delayed clot retraction in groups with diabetes ahajournals.org. These findings suggest that targeting EP3 with DG-041 could be a potential therapeutic strategy for diabetes-related thrombosis ahajournals.orgnih.govpatsnap.com.
Impact on Endothelial Yes-Associated Protein (YAP) Activation and Downstream Gene Expression (e.g., COX-2, mPGES-1)
Recent research has elucidated a critical link between hyperglycemia, endothelial Yes-Associated Protein (YAP) activation, and subsequent platelet hyperactivity and arterial thrombosis. Studies indicate that hyperglycemia or high glucose levels induce the nuclear translocation of endothelial YAP. This, in turn, leads to the transcriptional upregulation of key enzymes involved in prostaglandin (B15479496) synthesis, namely cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1). The increased expression of COX-2 and mPGES-1 contributes to an elevated production of PGE2, which then promotes platelet activation. invivochem.cnnih.gov
DG-041, by acting as an EP3 receptor antagonist, has demonstrated the ability to counteract these pro-thrombotic effects. Oral administration of DG-041 has been shown to reverse the hyperactivity of platelets and delay thrombus formation in animal models, specifically in both EC-specific YAP-overexpressing mice and hyperglycemic mice. invivochem.cnnih.gov This suggests that DG-041 intervenes downstream of the COX-2 and mPGES-1 mediated PGE2 production, by blocking the EP3 receptor that is activated by PGE2. It is notable that DG-041 treatment itself did not significantly affect the expression levels of COX-2 and mPGES-1 in the endothelial cells of either control or hyperglycemic mice. nih.gov This indicates that its primary action is at the receptor level rather than influencing the upstream synthesis of PGE2.
The following table summarizes the observed impact of hyperglycemia and DG-041 on endothelial YAP pathway components:
Table 1: Impact of Hyperglycemia and DG-041 on Endothelial YAP Pathway
| Factor/Treatment | Endothelial YAP Nuclear Translocation | COX-2/mPGES-1 Expression (in ECs) | Plasma PGE2 Concentration | Platelet Hyperactivity | Arterial Thrombus Formation |
| Hyperglycemia | Increased | Upregulated | Elevated | Aggravated | Enhanced |
| DG-041 Treatment | Not directly affected | Barely affected | Reduced (via EP3 blockade) | Reversed | Delayed |
Dissociation of Antithrombotic Effects from Hemostatic Competence in Animal Models
A crucial characteristic for any antithrombotic agent is its ability to prevent pathological clot formation without compromising normal hemostasis, the physiological process that stops bleeding. Preclinical investigations with DG-041 have consistently demonstrated this favorable dissociation. Studies in animal models have shown that DG-041 effectively decreases thrombosis without impairing hemostatic competence.
In vivo studies conducted in mice have provided direct evidence that DG-041 reduces thrombus formation while having no discernible effect on bleeding time. This finding is particularly significant when compared to the observations in mice that completely lack functional EP3 receptors, which exhibit increased in vivo bleeding times. In contrast, mice treated with DG-041 maintained preserved hemostasis. For instance, in hyperglycemic mice, DG-041 treatment successfully counteracted the effects of hyperglycemia by significantly prolonging the average time to occlusion in FeCl3-induced carotid artery thrombosis models, without affecting tail bleeding time. These preclinical findings are supported by early clinical studies in healthy human volunteers, where DG-041 inhibited platelet function without an increase in cutaneous bleeding time.
Table 2: Antithrombotic Effects vs. Hemostatic Competence of DG-041 in Animal Models
| Model/Parameter | Antithrombotic Effect (e.g., Thrombus Formation) | Hemostatic Competence (e.g., Bleeding Time) | Reference |
| Mice (in vivo) | Reduced thrombosis | No effect on bleeding time | |
| EP3 Knockout Mice | Reduced thrombosis | Increased bleeding times | |
| DG-041 Treated Mice | Reduced thrombosis | Preserved hemostasis | |
| Hyperglycemic Mice | Delayed arterial thrombus formation | No effect on tail bleeding time |
Combination Strategies with Conventional Antiplatelet Therapies in Preclinical In Vivo Settings
The potential for DG-041 to be used in combination with conventional antiplatelet therapies has been explored in preclinical settings, aiming to achieve enhanced antithrombotic efficacy without an undue increase in bleeding risk. Research indicates that DG-041 maintains its effectiveness even in the presence of established antiplatelet agents such as P2Y12 antagonists and aspirin (B1665792). This suggests that DG-041's mechanism of action, primarily through EP3 receptor antagonism, is complementary to the pathways targeted by these conventional drugs.
Specifically, studies have shown that DG-041 can be administered in combination with P2Y12 antagonists. A notable finding is that the combination of DG-041 with cangrelor (B105443), a P2Y12 antagonist, resulted in more potent inhibitory effects on platelet aggregation compared to either agent administered alone. This synergistic effect highlights the potential for combination strategies to achieve a more comprehensive inhibition of platelet function, which could be beneficial in complex thrombotic conditions. Furthermore, DG-041 has been shown to potentiate the protective effects of PGE2 on platelet aggregation by specifically inhibiting its pro-aggregatory effect mediated via EP3 stimulation.
Molecular and Translational Research Methodologies Applied to Dg 041 Studies
In Vitro Experimental Methodologies
In vitro studies have been fundamental in defining the pharmacological profile of DG-041 at the cellular and receptor level. These experiments, conducted using human platelet-rich plasma or whole blood, have provided direct evidence of its effects on platelet function. nih.govhi.istandfonline.com
Platelet aggregometry has been a primary tool to assess the functional consequences of EP3 receptor antagonism by DG-041. This technique measures the ability of platelets to aggregate in response to various agonists. Research has shown that the selective EP3 agonist sulprostone (B1662612) enhances platelet aggregation induced by primary agonists like collagen, adenosine (B11128) diphosphate (B83284) (ADP), and U46619. nih.govresearchgate.net DG-041 was demonstrated to effectively antagonize these pro-aggregatory effects of sulprostone. nih.govhi.istandfonline.com
Furthermore, studies explored the complex role of the natural EP3 agonist, prostaglandin (B15479496) E2 (PGE2), which can have both pro-aggregatory effects via the EP3 receptor and anti-aggregatory effects through other receptors. DG-041 was found to inhibit the pro-aggregatory component of PGE2's action, thereby potentiating its protective, anti-aggregatory effects. nih.govtandfonline.com Notably, the inhibitory action of DG-041 on platelet function was maintained even in the presence of other anti-platelet agents like aspirin (B1665792) or P2Y12 antagonists. nih.govtandfonline.com
Table 1: Effect of DG-041 on Platelet Aggregation
| Agonist System | Observation | Reference |
|---|---|---|
| Sulprostone + Primary Agonists (e.g., ADP, Collagen) | DG-041 antagonizes the sulprostone-enhanced platelet aggregation. | nih.govtandfonline.com |
| Prostaglandin E2 (PGE2) | DG-041 inhibits the pro-aggregatory effect of PGE2 via the EP3 receptor. | nih.govtandfonline.com |
Flow cytometry has been utilized to provide a more detailed analysis of platelet activation at the single-cell level. This method allows for the quantification of surface markers that appear or change conformation upon platelet activation. Studies involving DG-041 have used flow cytometry to measure the expression of P-selectin, a marker of alpha-granule release, and the formation of platelet-leukocyte conjugates. nih.govhi.is The EP3 agonist sulprostone was shown to enhance P-selectin expression and platelet-leukocyte conjugate formation, effects that were antagonized by DG-041. nih.govhi.is In some studies, DG-041 was also found to reduce levels of P-selectin in a dose-dependent manner. drugbank.com
Intracellular calcium (Ca2+) mobilization is a critical signaling event in platelet activation. The EP3 receptor, being a G-protein coupled receptor, modulates intracellular calcium levels upon activation. nih.gov Calcium mobilization assays, often using fluorescent Ca2+ indicators, are employed to measure these changes. nih.govnih.govcreative-bioarray.com Research demonstrated that the EP3 agonist sulprostone enhanced Ca2+ mobilization in platelets. nih.govhi.istandfonline.com DG-041 was shown to antagonize this effect, confirming its role as an EP3 receptor blocker that interferes with this specific signaling pathway. nih.gov
Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. In these assays, a radiolabeled ligand (like [3H]PGE2) competes with the unlabeled test compound (DG-041) for binding to the target receptor. nih.gov Such studies have confirmed that DG-041 is a potent and high-affinity antagonist for the EP3 receptor. nih.govmedchemexpress.com Competitive radioligand binding assays demonstrated high-affinity binding of DG-041 to the mouse EP3 receptor. nih.govresearchgate.net The kinetics of DG-041 binding to the human EP3 receptor are characterized as slow and tight. nih.gov
Table 2: Receptor Affinity and Potency of DG-041
| Assay Type | Receptor | Value | Reference |
|---|---|---|---|
| Binding Assay (IC50) | Human EP3 | 4.6 nM | medchemexpress.com |
| FLIPR Assay (IC50) | Human EP3 | 8.1 nM | medchemexpress.com |
| Apparent Affinity Constant (pKi) | Mouse EP3 | 9.2 ± 0.1 | nih.gov |
DG-041 has shown high selectivity for the EP3 receptor, with lower potency observed for other prostanoid receptors such as DP1, EP1, and TP. medchemexpress.com
The EP3 receptor is coupled to the inhibitory G-protein (Gi), which inhibits adenylate cyclase, leading to decreased levels of intracellular cyclic AMP (cAMP). nih.gov The phosphorylation state of the vasodilator-stimulated phosphoprotein (VASP) is dependent on cAMP levels and is used as a marker for adenylate cyclase activity. nih.govdecode.comresearchgate.netnih.gov Activation of the EP3 receptor by an agonist like sulprostone leads to the inhibition of adenylate cyclase, which is measured by a decrease in VASP phosphorylation. nih.govhi.isresearchgate.net Studies have shown that DG-041 antagonizes this effect, thereby blocking the EP3-mediated inhibition of adenylate cyclase and impacting VASP-mediated platelet activation. nih.govdrugbank.comdecode.com
In Vivo Preclinical Model Development and Techniques
To assess the antithrombotic potential of DG-041 in a physiological context, various in vivo preclinical models of thrombosis have been employed, primarily in mice. oup.comoup.com These models are designed to mimic different aspects of thrombus formation in diseased arteries.
Key preclinical models used to evaluate DG-041 include:
Ferric Chloride-Induced Thrombosis: This widely used model involves the application of ferric chloride to the arterial wall, which induces oxidative injury to the endothelium and promotes the formation of a platelet-rich thrombus. DG-041 was shown to reduce thrombosis in this model. oup.comoup.com
Arachidonic Acid-Induced Thrombosis: Local delivery of arachidonic acid can also trigger thrombosis, and DG-041 was effective in diminishing thrombus formation in this model as well. oup.comoup.com
Atherosclerotic Plaque-Scratch Model: To better simulate thrombosis in the context of atherosclerosis, a model involving the mechanical scratching of murine atherosclerotic plaques was used. DG-041 significantly reduced thrombosis in this more clinically relevant model. oup.comoup.com
Pulmonary Embolism Model: The efficacy of DG-041 was also tested in a murine model of pulmonary embolism, where it demonstrated a protective effect. oup.comoup.com
Selection and Justification of Animal Models for Specific Disease States
The selection of appropriate animal models has been fundamental to the preclinical evaluation of DG-041, with choices tailored to specific disease states, primarily atherothrombosis.
Murine Models (Mice): Mice are the most extensively used models in DG-041 research due to their genetic tractability, well-understood physiology, and the availability of established models of thrombosis and atherosclerosis. nih.govoup.comoup.com Wild-type mice have been employed to study basic hemostasis and thrombosis. oup.com Furthermore, Apolipoprotein E-deficient (Apoe−/−) mice, which spontaneously develop atherosclerotic plaques, have been instrumental in modeling the specific context of atherothrombosis, a key target for DG-041. oup.comoup.com These models are justified because atherosclerotic plaques are known to produce significant amounts of PGE2, which activates the EP3 receptor on platelets, thereby aggravating atherothrombosis. nih.govoup.com DG-041 has also been studied in mouse models of diet-induced obesity and type 2 diabetes to explore the broader metabolic roles of the EP3 receptor. nih.govresearchgate.net
Rat Models: Rats have also been utilized in the preclinical assessment of DG-041, particularly for their larger size, which facilitates certain surgical procedures and blood sampling. researchgate.net Like mice, rat models have been valuable for studying thrombosis and the effects of DG-041 on platelet aggregation. researchgate.net
The justification for using these rodent models lies in the conserved nature of the prostaglandin signaling pathway and the EP3 receptor's role in platelet function across species, including humans. researchgate.net
Surgical and Non-Surgical Thrombosis Induction Protocols
A variety of surgical and non-surgical methods have been employed in animal models to induce thrombosis and evaluate the efficacy of DG-041.
Surgical Models:
Ferric Chloride-Induced Thrombosis: This widely used chemical injury model involves the topical application of ferric chloride to an exposed artery (e.g., the carotid artery). nih.govnih.gov This induces oxidative damage to the vessel wall, leading to the formation of a platelet-rich thrombus. nih.gov This method is advantageous for its high reproducibility and control over the site of thrombus formation.
Arachidonic Acid-Induced Thromboembolism: Intravenous administration of arachidonic acid can induce widespread platelet aggregation and pulmonary thromboembolism, leading to mortality. nih.gov This model is used to assess the systemic antithrombotic effects of compounds like DG-041.
Atherosclerotic Plaque Scratch Injury: In this sophisticated model, the luminal surface of an existing atherosclerotic plaque in Apoe−/− mice is mechanically injured to trigger atherothrombosis. oup.comoup.com This protocol closely mimics the clinical scenario of plaque rupture, which is a primary cause of heart attack and stroke.
Non-Surgical Considerations:
While most thrombosis models for DG-041 evaluation involve surgical exposure, the underlying principle often involves a combination of endothelial injury and alterations in blood flow to mimic pathological conditions.
Methods for Assessing Physiological Endpoints in Animal Models
A comprehensive set of physiological endpoints has been used to assess the efficacy and safety of DG-041 in animal models.
Thrombus Formation: The primary efficacy endpoint is the extent of thrombus formation. This is often quantified by measuring the size and weight of the thrombus or by using real-time intravital microscopy to visualize and measure the dynamics of thrombus development. oup.comoup.com
Bleeding Time: A critical safety endpoint for any antiplatelet agent is its effect on bleeding. The tail bleeding time assay is a standard method used in mice and rats. nih.govresearchgate.net In this assay, a small portion of the tail is transected, and the time to cessation of bleeding is measured. nih.gov Studies have consistently shown that DG-041 does not significantly prolong bleeding time in animal models, a key differentiator from other antiplatelet drugs. nih.govresearchgate.net
Platelet Aggregation: Ex vivo platelet aggregation studies are performed on blood samples collected from treated animals. Platelet-rich plasma is prepared, and the aggregation response to various agonists, including PGE2 and the selective EP3 agonist sulprostone, is measured using aggregometry. researchgate.net
Cardiovascular Parameters: In some studies, cardiovascular parameters such as blood pressure have been monitored to assess the broader physiological effects of EP3 receptor antagonism. researchgate.net
Inflammatory Markers: Given the link between inflammation and thrombosis, markers of inflammation such as C-reactive protein (CRP), monocyte chemotactic protein-1 (MCP-1), and soluble intercellular adhesion molecule (sICAM) have been measured in clinical studies with DG-041. bioworld.com
| Animal Model | Disease State | Justification | Key Findings with DG-041 |
|---|---|---|---|
| Wild-type Mice | General Thrombosis | Conserved EP3 receptor function in platelet aggregation. | Reduced thrombosis without increased bleeding time. nih.gov |
| Apoe-/- Mice | Atherothrombosis | Model for spontaneous atherosclerosis and plaque-associated thrombosis. oup.com | Inhibited atherothrombosis after plaque injury. oup.comoup.com |
| Rats | Thrombosis | Larger size facilitates surgical and sampling procedures. | Inhibited platelet aggregation. researchgate.net |
| Mice with Diet-Induced Obesity | Metabolic Disease | Investigate the metabolic role of the EP3 receptor. nih.gov | Showed effects on lipid metabolism. researchgate.net |
| Physiological Endpoint | Assessment Method | Relevance to DG-041 |
|---|---|---|
| Thrombus Formation | Vessel occlusion, thrombus weight, intravital microscopy. oup.comoup.com | Primary measure of antithrombotic efficacy. |
| Bleeding Time | Tail transection assay. nih.gov | Key safety parameter to assess bleeding risk. |
| Platelet Aggregation | Ex vivo aggregometry in response to agonists. researchgate.net | Confirms mechanism of action on platelet function. |
| Blood Pressure | Telemetric monitoring. | Assesses cardiovascular side effects. researchgate.net |
| Inflammatory Markers | ELISA for CRP, MCP-1, sICAM. bioworld.com | Evaluates anti-inflammatory potential. |
Genetic and Genomic Approaches in Target Identification and Validation
Genetic and genomic approaches have been pivotal in identifying and validating the EP3 receptor as a therapeutic target for atherothrombotic disease, providing a strong rationale for the development of DG-041.
Population Genetics for Disease Risk Association (e.g., EP3 gene variations)
The initial impetus for targeting the EP3 receptor came from population genetics research. Studies identified that common variations in the gene encoding the EP3 receptor, PTGER3, were associated with an increased risk of peripheral arterial occlusive disease (PAOD). decode.com This discovery provided a direct link between the EP3 receptor and a clinically significant atherothrombotic condition. decode.com
Further research has explored the association of PTGER3 polymorphisms with other cardiovascular-related conditions. For instance, single nucleotide polymorphisms (SNPs) in PTGER3 have been linked to salt sensitivity, longitudinal changes in blood pressure, and the incidence of hypertension in certain populations. nih.gov Other studies have associated PTGER3 variants with the risk of nephrosclerosis and asthma. researchgate.netmerckmillipore.com These findings from population genetics underscore the important and diverse roles of the EP3 receptor in human health and disease, reinforcing its validity as a drug target.
Gene Knockout and Overexpression Models
To further validate the role of the EP3 receptor in disease, researchers have utilized gene knockout and overexpression models in mice.
EP3 Knockout Mice: Studies using mice with a targeted deletion of the Ptger3 gene (EP3 knockout mice) have been instrumental in confirming the receptor's role in thrombosis. These mice exhibit reduced thrombosis in response to injury, mirroring the effects of pharmacological blockade with DG-041. oup.com This provides strong genetic evidence that the antithrombotic effects of DG-041 are indeed mediated through the EP3 receptor.
EP3 Overexpression Models: Conversely, transgenic mice that overexpress the EP3 receptor, particularly in cardiomyocytes, have been shown to develop heart failure and have worsened cardiac function after a myocardial infarction. nih.gov This highlights the detrimental effects of excessive EP3 signaling in the heart.
These genetic models, in conjunction with pharmacological studies using DG-041, have provided a robust validation of the EP3 receptor as a key player in cardiovascular pathophysiology.
Bioanalytical Methodologies for Compound Characterization in Preclinical Research
A suite of bioanalytical techniques has been essential for the preclinical characterization of DG-041, enabling the assessment of its pharmacokinetic and pharmacodynamic properties.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for the quantitative analysis of DG-041 and its metabolites in biological matrices such as plasma, blood, and tissue homogenates. itrlab.com LC-MS methods are developed and validated to ensure accuracy, precision, and sensitivity for pharmacokinetic studies. itrlab.com
Radioligand Binding Assays: Competition binding assays using a radiolabeled ligand for the EP3 receptor (e.g., [3H]PGE2) are used to determine the binding affinity of DG-041 for its target. researchgate.net These assays have confirmed that DG-041 is a high-affinity antagonist of the EP3 receptor. researchgate.net
Functional Assays: A variety of in vitro functional assays are used to characterize the antagonist activity of DG-041. These include measuring the inhibition of agonist-induced signaling downstream of the EP3 receptor, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization. researchgate.net
Pharmacokinetic Analysis: Preclinical pharmacokinetic studies in animal models are conducted to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME) of DG-041. This information is crucial for understanding the compound's disposition in the body and for designing dosing regimens for further studies.
Future Academic Research Directions for Dg 041
Elucidation of Nuanced EP3 Receptor Signaling Networks
Prostaglandin (B15479496) E2 (PGE2) exerts its diverse biological effects by activating four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Among these, the EP3 receptor is particularly complex, known to couple with multiple G proteins, including Gi, Gs, and Gq, leading to varied intracellular signaling cascades such as inhibition or activation of adenylate cyclase and mobilization of intracellular calcium. DG-041 selectively antagonizes the EP3 receptor, thereby inhibiting PGE2's pro-aggregatory effects on platelets while potentially allowing its anti-aggregatory effects via other receptors to be potentiated.
Future academic research should focus on a more granular elucidation of how DG-041 precisely modulates these intricate EP3 signaling networks. This includes investigating the specific downstream effectors and transcription factors that are influenced by EP3 activation in various cell types beyond platelets, and how DG-041 impacts their activity. For instance, studies could explore the interplay between EP3 signaling and other crucial pathways involved in cellular proliferation, migration, and inflammation, which are often dysregulated in disease states. Understanding the precise molecular switches and feedback loops within the EP3 signaling network, and how DG-041 intervenes, will be critical for optimizing its therapeutic utility.
Exploration of EP3 Receptor Isoform-Specific Contributions to Pathophysiology
The EP3 receptor is known to exist in multiple isoforms (e.g., EP3-I, EP3-II, EP3-III, EP3-IV in humans, or EP3α, EP3β, EP3γ in mice), generated through alternative splicing of the gene. These isoforms exhibit distinct C-terminal tails, which can lead to differential coupling to G proteins and varying signaling outcomes. For example, some isoforms primarily couple to Gi, inhibiting adenylate cyclase, while others may couple to Gs, activating it, or to Gq, leading to calcium mobilization.
A critical direction for future research is to investigate the differential expression patterns of these EP3 isoforms across various tissues and in different disease contexts. More importantly, studies should aim to determine how DG-041 interacts with each specific EP3 isoform. It is currently understood that DG-041 is a high-affinity functional antagonist of the mouse EP3γ receptor, with similar affinity observed for the human EP3 receptor. However, a comprehensive understanding of whether DG-041's antagonism is uniform across all human EP3 isoforms is lacking. Such isoform-specific investigations could reveal novel therapeutic targets or explain observed variations in DG-041's effects, potentially leading to the development of more tailored pharmacological interventions. This research could involve advanced molecular techniques to selectively manipulate or study individual isoforms in complex biological systems.
Investigation of DG-041's Therapeutic Potential in Novel Disease Contexts Beyond Thrombosis
While DG-041 has demonstrated significant promise in the prevention of arterial thrombosis, particularly in atherothrombotic disease and peripheral artery disease (PAD), the broader physiological roles of the EP3 receptor suggest its therapeutic potential extends beyond cardiovascular indications. The EP3 receptor has a multifaceted role in metabolism, with implications in conditions such as obesity and diabetes.
Future academic research should actively explore DG-041's efficacy in novel disease contexts. Given the established link between hyperglycemia-induced endothelial YAP activation and EP3-mediated platelet hyperactivity, DG-041 could be a therapeutic agent for diabetes-related thrombosis. Beyond this, its potential in other metabolic disorders, such as non-alcoholic fatty liver disease or insulin (B600854) resistance, warrants investigation. Furthermore, considering that DG-041 has been shown to cross the blood-brain barrier in preclinical models, its role in central nervous system disorders where EP3 signaling is implicated, such as neuroinflammation or pain, could be explored. These investigations would require rigorous preclinical studies in relevant disease models to validate new indications and understand the underlying mechanisms.
Development of Advanced Preclinical Models for Complex EP3-Mediated Conditions
The successful translation of DG-041's therapeutic potential into new clinical applications necessitates the development and utilization of more sophisticated preclinical models. Current models, while valuable, may not fully recapitulate the complexity of human diseases involving the EP3 receptor. For instance, in atherothrombosis research, developing models that exhibit more advanced plaque development, specific inflammatory triggers, or a combination of cardiovascular risk factors would provide a more accurate representation of human pathology.
For metabolic diseases, there is a need for animal models that more closely reflect the human spectrum of obesity, insulin resistance, or type 2 diabetes. Furthermore, the use of genetically modified animal models, such as conditional EP3 knockouts or knock-ins, or tissue-specific overexpression models, could be instrumental in dissecting the precise roles of individual EP3 isoforms and their signaling pathways in specific tissues or organs. Complementary to animal studies, the development and application of humanized models or advanced ex vivo human tissue studies will be crucial to bridge the translational gap between preclinical findings and clinical outcomes.
Mechanistic Insights into DG-041's Combination Effects with Other Pharmacological Agents
DG-041 has demonstrated its ability to inhibit platelet aggregation even in the presence of conventional anti-platelet agents like aspirin (B1665792) and P2Y12 antagonists (e.g., AR-C69931, clopidogrel), suggesting a distinct mechanism of action that complements existing therapies. This characteristic opens a significant area for future academic research into combination therapies.
Q & A
Q. What is the molecular mechanism by which DG-041 inhibits platelet aggregation?
DG-041 selectively antagonizes the prostaglandin E2 (PGE2) EP3 receptor, blocking its activation. This inhibition prevents PGE2-mediated suppression of cyclic adenosine monophosphate (cAMP) production in platelets, thereby reducing aggregation. The compound exhibits high selectivity for EP3 (IC₅₀ = 4.6 nM in binding assays) over other prostanoid receptors (e.g., DP1, EP1, TP) . Methodologically, receptor selectivity can be confirmed via competitive radioligand binding assays and FLIPR-based functional assays .
Q. How does DG-041 maintain antiplatelet efficacy without prolonging bleeding time?
Unlike traditional antiplatelet agents, DG-041 targets the EP3 receptor pathway, which modulates platelet activation without disrupting primary hemostasis. In vivo studies in rats demonstrated that DG-041 (up to 100 mg/kg) reduced ADP-induced platelet aggregation by 50–80% but did not significantly alter bleeding time . Researchers should validate this using standardized bleeding time assays (e.g., tail transection models) alongside platelet function tests (e.g., light transmission aggregometry) .
Q. What experimental models are suitable for evaluating DG-041’s pharmacokinetics?
Pharmacokinetic parameters (e.g., t₁/₂ = 2.7 h IV, 4.06 h oral; Cₘₐₓ = 9.46 μM IV) were characterized in Sprague-Dawley rats using LC-MS/MS. For reproducible results, ensure consistent dosing (e.g., 1.78 mg/kg IV, 9.62 mg/kg oral) and monitor plasma clearance rates (CL = 1250 mL/h/kg) . Cross-species studies should account for interspecies variability in EP3 receptor expression .
Advanced Research Questions
Q. How can researchers resolve contradictions in DG-041’s dose-response profiles across studies?
Discrepancies in dose-efficacy relationships (e.g., vs. ) may arise from differences in experimental design, such as agonist concentrations (e.g., ADP or PGE2 levels) or platelet isolation protocols. To address this, standardize agonist concentrations (e.g., 10 μM ADP) and pre-incubation times with DG-041. Statistical methods like ANOVA with post-hoc tests can identify outliers in dose-response curves .
Q. What strategies optimize in vivo models for assessing DG-041’s therapeutic potential in thrombosis?
Combine thrombosis models (e.g., FeCl₃-induced arterial injury) with bleeding time assays to evaluate the therapeutic window. For example, DG-041 (10–30 mg/kg) reduced thrombus formation in rats without increasing bleeding risk . Include control groups treated with standard antiplatelet agents (e.g., aspirin) for comparative analysis. Use intravital microscopy to visualize real-time platelet dynamics .
Q. How does DG-041’s blood-brain barrier (BBB) penetration impact its applicability in neuroinflammatory research?
DG-041 crosses the BBB, as shown in rodent studies, making it a candidate for investigating EP3-mediated neuroinflammation . To explore this, employ brain microdialysis or autoradiography to quantify CNS exposure. Pair these with behavioral assays (e.g., Morris water maze) in models of neuroinflammatory diseases .
Q. What methodologies validate DG-041’s efficacy in combinatorial antiplatelet therapy?
Co-administer DG-041 with agents like P2Y₁₂ inhibitors (e.g., clopidogrel) and measure synergistic effects via platelet aggregation assays. Use isobolographic analysis to quantify interaction potency. Ensure experiments replicate human plasma conditions (e.g., 40% hematocrit) for translational relevance .
Methodological Considerations
Q. How should researchers design assays to confirm DG-041’s receptor specificity?
- Step 1: Perform radioligand displacement assays using ³H-PGE2 and human platelet membranes to calculate Ki values .
- Step 2: Test off-target activity against DP1, EP1, and TP receptors via FLIPR assays with receptor-specific agonists (e.g., BW245C for DP1) .
- Step 3: Validate functional selectivity using cAMP ELISA in EP3-transfected cell lines .
Q. What statistical approaches are critical for analyzing DG-041’s dose-response data?
- Use nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values.
- Apply the Hill equation to assess cooperativity in receptor binding .
- For in vivo studies, employ mixed-effects models to account for inter-animal variability .
Q. How can researchers address limitations in DG-041’s therapeutic efficacy studies?
In diabetic models, DG-041 failed to reverse hyperglycemia but reduced pancreatic immune infiltration . To improve translational outcomes:
- Extend treatment durations to assess long-term effects.
- Combine DG-041 with immunomodulators (e.g., BL001) and quantify beta-cell survival via histopathology .
Data Presentation Guidelines
- Tables: Include dose-response parameters (IC₅₀, Hill coefficient) and pharmacokinetic data (Cₘₐₓ, t₁/₂) .
- Figures: Use line graphs for aggregation kinetics (, Chart B) and bar charts for comparative bleeding time analysis .
- Ethical Compliance: Adhere to ARRIVE guidelines for animal studies, detailing sample sizes and exclusion criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
